molecular formula C18H20N2O2 B5848213 N,N'-bis(3-methylphenyl)butanediamide

N,N'-bis(3-methylphenyl)butanediamide

Cat. No.: B5848213
M. Wt: 296.4 g/mol
InChI Key: UZAXGROSOXNDGU-UHFFFAOYSA-N
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Description

N,N'-bis(3-methylphenyl)butanediamide is a symmetrical alkanediamide derivative synthesized via the reaction of 3-methylaniline with butanedioyl dichloride in pyridine . This compound belongs to the N,N'-diarylalkanediamide family, which has garnered attention for its biological activities, including antimycobacterial and antialgal properties. Studies indicate that the compound inhibits oxygen evolution rates (OER) in spinach chloroplasts by interacting with photosystem 2 pigment-protein complexes, though its activity is influenced by lipophilicity and aqueous solubility . Its structural framework—a four-carbon alkanediamide chain flanked by 3-methylphenyl groups—provides a balance between solubility and membrane permeability, making it a subject of comparative studies with analogous compounds.

Properties

IUPAC Name

N,N'-bis(3-methylphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-5-3-7-15(11-13)19-17(21)9-10-18(22)20-16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAXGROSOXNDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methylphenyl)butanediamide typically involves the reaction of 3-methylphenylamine with butanediamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-methylphenyl)butanediamide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to purify the compound .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methylphenyl)butanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

N,N’-bis(3-methylphenyl)butanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N’-bis(3-methylphenyl)butanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N,N'-bis(3,4-dichlorophenyl)butanediamide

  • Structure : Dichlorophenyl substituents at the 3,4-positions.
  • Activity : Exhibits potent OER inhibition in spinach chloroplasts (IC₅₀ ~10 µM) due to strong electron-withdrawing effects of chlorine atoms, enhancing interaction with photosynthetic proteins .
  • Solubility : Lower aqueous solubility compared to the 3-methylphenyl variant, limiting membrane permeability .

N,N'-bis(2-hydroxyphenyl)butanediamide

  • Structure : Hydroxyl groups at the 2-position of phenyl rings.
  • Crystallography: Adopts a monoclinic crystal lattice (space group P2₁/c) with distinct hydrogen-bonding networks, enhancing thermal stability .
  • Activity : Reduced antimycobacterial activity compared to chlorinated derivatives, likely due to higher polarity and rapid metabolic degradation .

Analogues with Modified Alkanediamide Chain Length

N,N'-bis(3-methylphenyl)propanediamide (m=2)

  • Structure : Shorter three-carbon chain.
  • Activity : Lower antialgal activity (30% inhibition at 50 µM) compared to the butanediamide (m=4) variant, attributed to reduced hydrophobic interactions with target enzymes .

N,N'-bis(3-methylphenyl)hexanediamide (m=6)

  • Structure : Extended six-carbon chain.
  • Activity : Paradoxically, shows moderate antialgal activity (45% inhibition) despite lower solubility. This suggests chain flexibility compensates for lipophilicity in certain targets .

Functional Analogues with Heteroatom Substituents

N,N'-bis(4-trifluoromethylphenyl)butanediamide

  • Structure : Trifluoromethyl groups at the 4-position.
  • Activity : Herbicidal activity (90% weed inhibition at 100 ppm) due to fluorine’s electronegativity enhancing binding to acetolactate synthase .
  • Solubility : Higher lipid solubility than methylphenyl derivatives, favoring foliar absorption .

N,N'-(1,3-phenylenebis[3-oxobutanamide])

  • Structure : Incorporates ketone groups in the alkanediamide chain.

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Crystallographic Data
This compound C₁₈H₂₀N₂O₂ 296.37 3.2 Not reported
N,N'-bis(2-hydroxyphenyl)butanediamide C₁₆H₁₆N₂O₄ 300.31 1.8 Monoclinic, P2₁/c
N,N'-(1,3-phenylenebis[3-oxobutanamide]) C₁₄H₁₆N₂O₄ 276.29 2.1 Amorphous

Key Findings and Mechanistic Insights

  • Chain Length vs. Activity : Optimal antialgal activity occurs at m=4 for chlorinated derivatives but shifts to m=6 for methyl- and methoxy-substituted compounds, highlighting substituent-dependent modulation of bioactivity .
  • Solubility Trade-offs : Increased lipophilicity from electron-withdrawing groups (e.g., Cl, CF₃) enhances target binding but reduces aqueous solubility, limiting bioavailability .
  • Structural Rigidity : Hydroxyl groups in N,N'-bis(2-hydroxyphenyl)butanediamide introduce hydrogen bonding, improving crystallinity but reducing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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